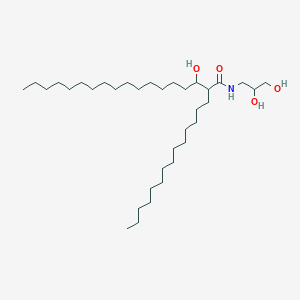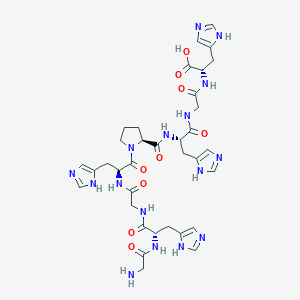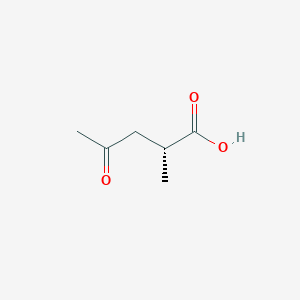
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is a complex organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine typically involves multi-step organic reactions. The initial step often includes the alkylation of carbazole to introduce the ethyl groups. This is followed by a series of coupling reactions to attach the phenyl and additional carbazole moieties. Common reagents used in these reactions include alkyl halides, palladium catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: A simpler analog with similar structural features but lacking the additional phenyl and carbazole moieties.
9-Ethyl-N-(9-ethyl-9H-carbazol-3-yl)-N-m-tolyl-9H-carbazol-3-amine: Another complex carbazole derivative with a different substitution pattern.
Uniqueness
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
188904-90-7 |
|---|---|
Molecular Formula |
C34H29N3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
9-ethyl-N-(9-ethylcarbazol-3-yl)-N-phenylcarbazol-3-amine |
InChI |
InChI=1S/C34H29N3/c1-3-35-31-16-10-8-14-27(31)29-22-25(18-20-33(29)35)37(24-12-6-5-7-13-24)26-19-21-34-30(23-26)28-15-9-11-17-32(28)36(34)4-2/h5-23H,3-4H2,1-2H3 |
InChI Key |
IWTLUMDBUPLDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)


![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)

![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)

![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)

